

early research findings on TS-021

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

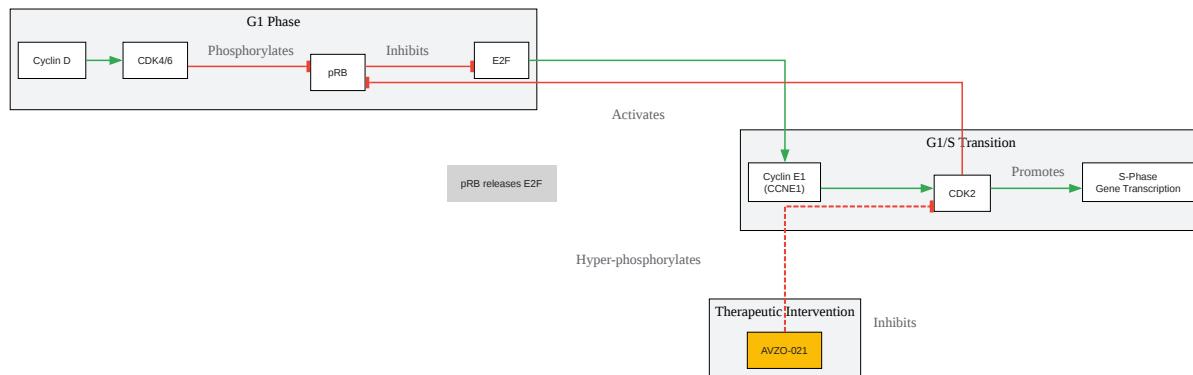
Compound Name: TS-021

Cat. No.: B1682025

[Get Quote](#)

An In-Depth Technical Guide to the Early Research Findings on AVZO-021 (ARTS-021)

Introduction


Early research has identified AVZO-021, also known as ARTS-021, as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).^{[1][2]} This technical guide provides a comprehensive overview of the preclinical and early clinical findings for AVZO-021, with a focus on its mechanism of action, anti-cancer activity, and key experimental data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

AVZO-021 is an orally bioavailable small molecule that selectively inhibits CDK2.^[1] CDK2 is a critical enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 (cell growth) to the S (DNA synthesis) phase.^{[3][4]} In many cancers, the signaling pathway involving Cyclin E1 (CCNE1) and CDK2 is dysregulated, leading to uncontrolled cell proliferation.^[1] AVZO-021 specifically targets this pathway, inhibiting the phosphorylation of the Retinoblastoma (Rb) protein and blocking the G1/S transition, which in turn arrests cell growth.^[1] This mechanism is particularly relevant in cancers with high levels of CCNE1 amplification.^[1]

Signaling Pathway

The diagram below illustrates the role of CDK2 in the cell cycle and the inhibitory action of AVZO-021.

AVZO-021 inhibits CDK2, preventing pRB hyper-phosphorylation.

Preclinical Research Findings

Enzymatic Activity and Selectivity

AVZO-021 has demonstrated potent inhibition of CDK2 with high selectivity over other cyclin-dependent kinases, a crucial factor in minimizing off-target toxicity.^[2] Enzymatic assays have quantified its inhibitory concentration (IC50) against a panel of CDKs.

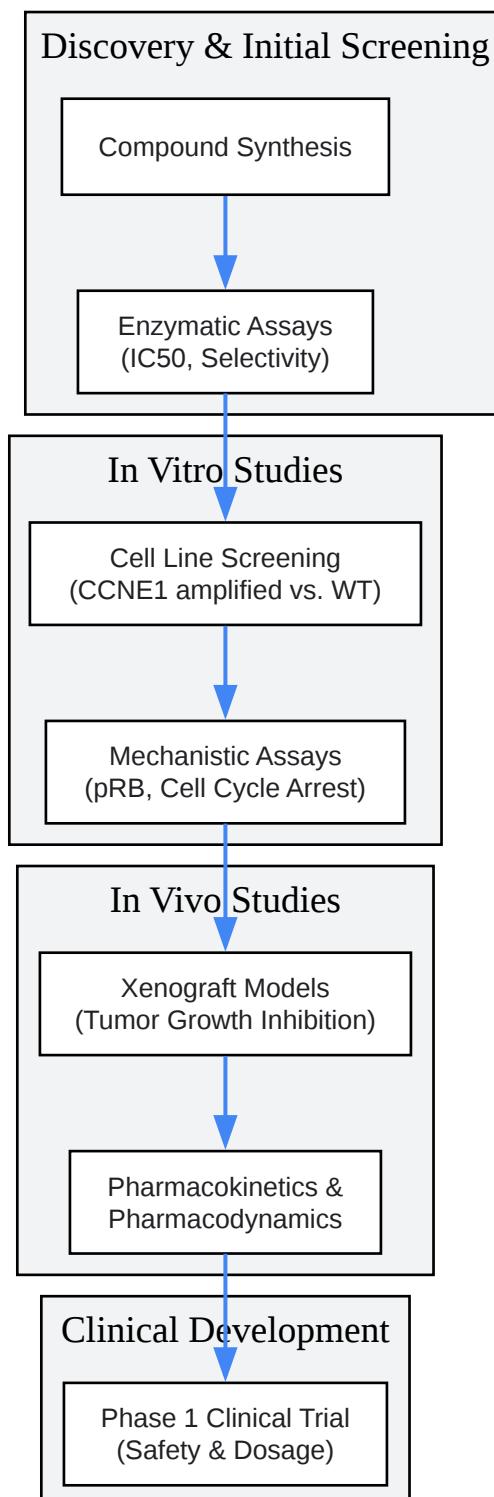
Compound	CDK2 IC50 (nM)	CDK1 IC50 (nM)	CDK4 IC50 (nM)	CDK6 IC50 (nM)	CDK7 IC50 (nM)	CDK9 IC50 (nM)	Kinome S(10)
AVZO-021	1.4	942	477	1,237	2,834	7,440	0.022
PF-0687360	1.5	36	13	31	1,823	2,735	NA
Data sourced from a preclinical study poster presentation.[1]							

Experimental Protocol: Enzymatic Assay The enzymatic activity was determined using a Caliper assay with an ATP concentration of 1 mM. The respective cyclins complexed with the CDKs were: Cyclin B1 for CDK1, Cyclin E1 for CDK2, Cyclin D1 for CDK4, Cyclin D3 for CDK6, Cyclin H/MAT1 for CDK7, and Cyclin T1 for CDK9.[1] The Kinome S(10) value represents the fraction of 403 non-mutant kinases with less than 10% of control activity at a 1 μ M concentration of AVZO-021, as determined by the Eurofins Discovery KinomeScan.[1]

In Vitro Anti-cancer Activity

Preclinical studies have shown that AVZO-021 effectively inhibits cell growth in cancer cell lines with CCNE1 amplification.[1] The compound was observed to block the G1/S phase transition, leading to cell growth arrest specifically in these cell lines.[1] Furthermore, treatment with AVZO-021 induced the expression of the senescence marker beta-galactosidase.[1]

Experimental Protocol: Cell-Based Assays The induction of β -galactosidase was detected using the CellEvent® Senescence Green Flow Cytometry Assay Kit (Invitrogen) five days after treating cells with AVZO-021 at the indicated concentrations.[1]


In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of AVZO-021. In a CCNE1 amplified OVCAR3 cell xenograft model, AVZO-021 induced a dose-dependent inhibition of pRB and inhibited tumor growth.^[1] Twice-daily administration of AVZO-021 led to tumor stasis in CCNE1 amplified xenograft models, but not in wild-type models.^[1] In a ST4316B PDX model, AVZO-021 also showed anti-tumor activity.^[3]

Experimental Protocol: Xenograft Model The specific details of the xenograft model protocols, such as the number of cells implanted, animal strains, and treatment regimens, are not fully detailed in the provided search results. However, the studies involved the administration of AVZO-021 and monitoring of tumor growth and body weight changes.^{[1][3]}

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like AVZO-021.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alloriontx.com [alloriontx.com]
- 2. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 3. avenzotx.com [avenzotx.com]
- 4. avenzotx.com [avenzotx.com]
- To cite this document: BenchChem. [early research findings on TS-021]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682025#early-research-findings-on-ts-021>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com